

# Enhancing the skin penetration of DL-panthenol in topical formulations

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## Compound of Interest

Compound Name: *DL-panthenol*

Cat. No.: *B1678407*

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## Technical Support Center: Enhancing Skin Penetration of DL-Panthenol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when enhancing the dermal and transdermal delivery of **DL-panthenol** in topical formulations.

### Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to **DL-panthenol** skin penetration?

A1: The primary barrier is the stratum corneum, the outermost layer of the epidermis. Its "brick and mortar" structure, composed of corneocytes (bricks) and a lipid-rich intercellular matrix (mortar), provides a formidable barrier to the penetration of most topically applied substances, including the hydrophilic **DL-panthenol**.<sup>[1]</sup>

Q2: What is the mechanism of action of **DL-panthenol** in the skin?

A2: Once absorbed into the skin, **DL-panthenol** is converted to pantothenic acid (Vitamin B5).<sup>[2][3]</sup> Pantothenic acid is a precursor to coenzyme A, which is essential for various metabolic processes, including the synthesis of lipids that are crucial for maintaining the skin barrier's

integrity and function.[4][5] This contributes to its moisturizing, soothing, and regenerative properties.

Q3: What are the typical concentrations of **DL-panthenol** used in topical formulations?

A3: The typical concentration of **DL-panthenol** in topical formulations ranges from 0.5% to 5.0%. For more intensive reparative or therapeutic applications, higher concentrations may be used.

Q4: How does the formulation vehicle impact **DL-panthenol** penetration?

A4: The formulation vehicle plays a critical role. Aqueous solutions generally exhibit the highest release of **DL-panthenol**, while hydrophobic, occlusive vehicles like ointments show the lowest. Gels, creams, and lotions offer intermediate release and penetration profiles, which can be modulated by the specific excipients used.

Q5: Are there differences in the biological activity of D-panthenol and L-panthenol?

A5: Yes. While both forms contribute to the formulation's moisturizing properties, only D-panthenol is converted to pantothenic acid in the skin and is therefore considered biologically active in terms of wound healing and cellular regeneration. **DL-panthenol** is a racemic mixture of both forms, meaning it has half the physiological activity of pure D-panthenol for these specific functions.

## Troubleshooting Guide

### Issue 1: Low Permeation of DL-Panthenol in In Vitro Skin Models

Possible Causes:

- **Inappropriate Vehicle:** The formulation may be too occlusive or the viscosity too high, hindering the release of **DL-panthenol**.
- **Suboptimal pH:** The pH of the formulation may not be ideal for panthenol stability or skin interaction.
- **Insufficient Hydration of the Skin Model:** Dehydrated skin can be less permeable.

- **High Molecular Weight of DL-Panthenol:** While relatively small, its hydrophilic nature can limit passive diffusion across the lipidic stratum corneum.

Solutions:

- **Optimize the Formulation:**
  - Consider formulating **DL-panthenol** in a more aqueous vehicle, such as a hydrogel or an oil-in-water emulsion.
  - Incorporate chemical penetration enhancers. See the Data Presentation section for examples.
  - Adjust the formulation's pH to be within a stable range for panthenol, typically between 4.0 and 7.0.
- **Enhance Skin Permeability:**
  - Employ physical enhancement techniques like sonophoresis (ultrasound), which has been shown to significantly increase D-panthenol penetration.
  - Pre-treat the skin model with gentle hydration.
- **Experimental Protocol:**
  - Refer to the In Vitro Skin Permeation Study protocol below.

## Issue 2: Formulation Instability or Incompatibility

Possible Causes:

- **pH Shift:** The addition of certain ingredients may alter the pH of the formulation, affecting the stability of **DL-panthenol**.
- **Incompatible Excipients:** Some formulation components may interact negatively with **DL-panthenol**.

- **Temperature Sensitivity:** Excessive heat during the formulation process can degrade **DL-panthenol**.

Solutions:

- **Maintain Optimal pH:** Buffer the formulation to a pH between 4.0 and 7.0.
- **Check Excipient Compatibility:** **DL-panthenol** is generally compatible with a wide range of cosmetic ingredients. However, it is always advisable to conduct small-scale compatibility studies with new combinations of excipients.
- **Control Temperature:** Add **DL-panthenol** to the water phase of the formulation and avoid prolonged exposure to high temperatures. It is often recommended to add it during the cool-down phase of emulsion preparation, below 50°C.

### Issue 3: Inaccurate Quantification of DL-Panthenol in Skin Layers or Receptor Fluid

Possible Causes:

- **Interference from Formulation Components:** Other ingredients in the formulation may co-elute with panthenol during chromatographic analysis.
- **Low Analyte Concentration:** The amount of panthenol that has permeated the skin may be below the limit of detection of the analytical method.
- **Inefficient Extraction:** The method used to extract **DL-panthenol** from the skin layers may not be efficient.

Solutions:

- **Method Validation:** Develop and validate a specific and sensitive analytical method, such as HPLC-UV, for the quantification of panthenol in the presence of all formulation excipients.
- **Increase Method Sensitivity:** If concentrations are low, consider using a more sensitive detector or a derivatization technique. Fluorimetric methods, for example, can offer higher sensitivity than colorimetric methods.

- Optimize Extraction Protocol: Ensure the solvent and technique used for extraction are validated for their recovery of **DL-panthenol** from skin tissue.

## Data Presentation

Table 1: Effect of Formulation Base on In Vitro Dexpanthenol Release

| Formulation Base              | Type         | Key Excipients                            | Relative Release Rate                            | Citation |
|-------------------------------|--------------|---|--|----------|
| Aqueous Solution              | Solution     | Water                                     | Highest  |          |
| Carbomer Gel                  | Hydrogel     | Carbomer                                  | Decreased (2.8x lower than aqueous solution)     |          |
| Carbomer Gel with PG and M400 | Hydrogel     | Carbomer, Propylene Glycol, Macrogol 400  | Further Decreased (1.5x lower than carbomer gel) |          |
| Cream (Non-ionic)             | O/W Emulsion | Non-ionic surfactant, Cetostearyl alcohol | Low  |          |
| Ointment                      | W/O Emulsion | Hydrophobic base                          | Minimal  |          |

Table 2: Physical Enhancement of D-Panthenol Skin Penetration

| Enhancement Technique     | Model    | Formulation                        | Result   | Citation |
|---------------------------|----------|------------------------------------|--|----------|
| Sonophoresis (Ultrasound) | Pig Skin | 10% D-Panthenol in hydrophilic gel | Statistically significant increase in penetration at 2, 60, and 240 minutes          |          |
| Sonophoresis (Ultrasound) | Pig Skin | 10% D-Panthenol in hydrophilic gel | 18.4% increase in cumulative permeation after 180 minutes (1069 µg/ml vs. 903 µg/ml) |          |

## Experimental Protocols

### Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the skin penetration of **DL-panthenol** from a topical formulation.

- Skin Preparation:
  - Excise full-thickness skin (e.g., porcine ear skin or human abdominal skin from elective surgery).
  - Carefully remove subcutaneous fat and connective tissue.
  - Cut the skin into sections suitable for mounting on Franz diffusion cells.
  - Pre-hydrate the skin sections in phosphate-buffered saline (PBS) for 30 minutes before mounting.
- Franz Diffusion Cell Setup:

- Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
- Fill the receptor chamber with a suitable receptor fluid (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the skin.
- Equilibrate the system to  $32 \pm 1$  °C to mimic skin surface temperature. The receptor fluid should be continuously stirred.
- Application of Formulation:
  - Apply a finite dose (e.g., 10 mg/cm<sup>2</sup>) of the **DL-panthenol** formulation to the skin surface in the donor chamber.
- Sampling:
  - At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
  - Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
- Sample Analysis:
  - Analyze the concentration of **DL-panthenol** in the collected samples using a validated analytical method, such as HPLC-UV.
- Data Analysis:
  - Calculate the cumulative amount of **DL-panthenol** permeated per unit area over time.
  - Determine the steady-state flux (J<sub>ss</sub>) and the permeability coefficient (K<sub>p</sub>).

## Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of DL-Panthenol

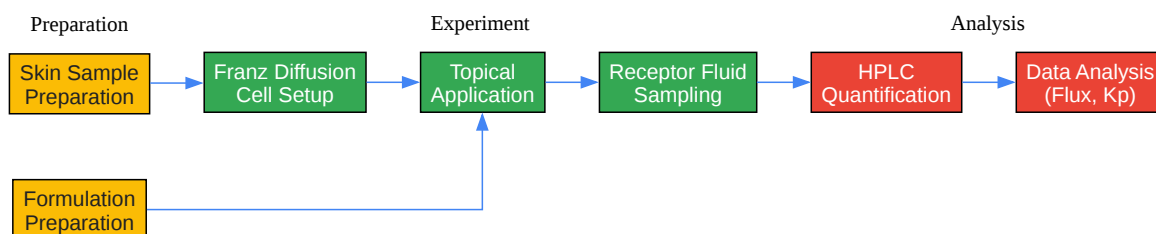
This protocol provides a starting point for the development of an HPLC-UV method for **DL-panthenol** quantification.

- Chromatographic Conditions (Example):
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
  - Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent (e.g., acetonitrile).
  - Flow Rate: 0.6 - 1.5 mL/min.
  - Detection Wavelength: 206-210 nm.
  - Injection Volume: 20  $\mu$ L.
  - Column Temperature: Ambient or controlled (e.g., 30  $^{\circ}$ C).
- Standard Preparation:
  - Prepare a stock solution of **DL-panthenol** reference standard in a suitable solvent (e.g., water or mobile phase).
  - Prepare a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 10-100  $\mu$ g/mL).
- Sample Preparation:
  - Receptor Fluid: Dilute the samples collected from the Franz diffusion cell with the mobile phase as needed to fall within the calibration range. Filter through a 0.22  $\mu$ m syringe filter before injection.
  - Formulation: Accurately weigh a sample of the formulation, dissolve it in a suitable solvent, and dilute to a known volume. Filter before injection.
- Analysis and Calibration:
  - Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.



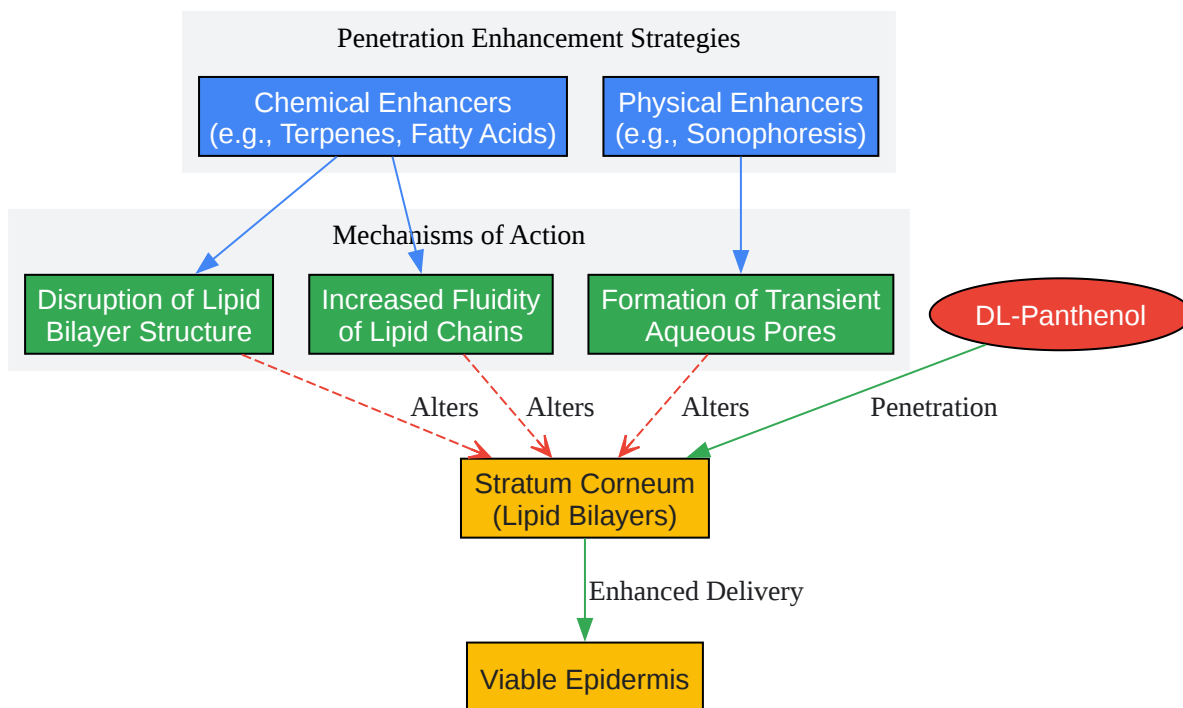
- Inject the prepared samples and determine the concentration of **DL-panthenol** from the calibration curve.

## Visualizations



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Caption: Workflow for an in vitro skin permeation study of **DL-panthenol**.



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Caption: Mechanisms of skin penetration enhancement for topical delivery.

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